

Morpholine-Containing Kinase Inhibitors: A Comparative Selectivity Analysis

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Compound of Interest

Compound Name: **2-Morpholinoisonicotinic acid**

Cat. No.: **B1272031**

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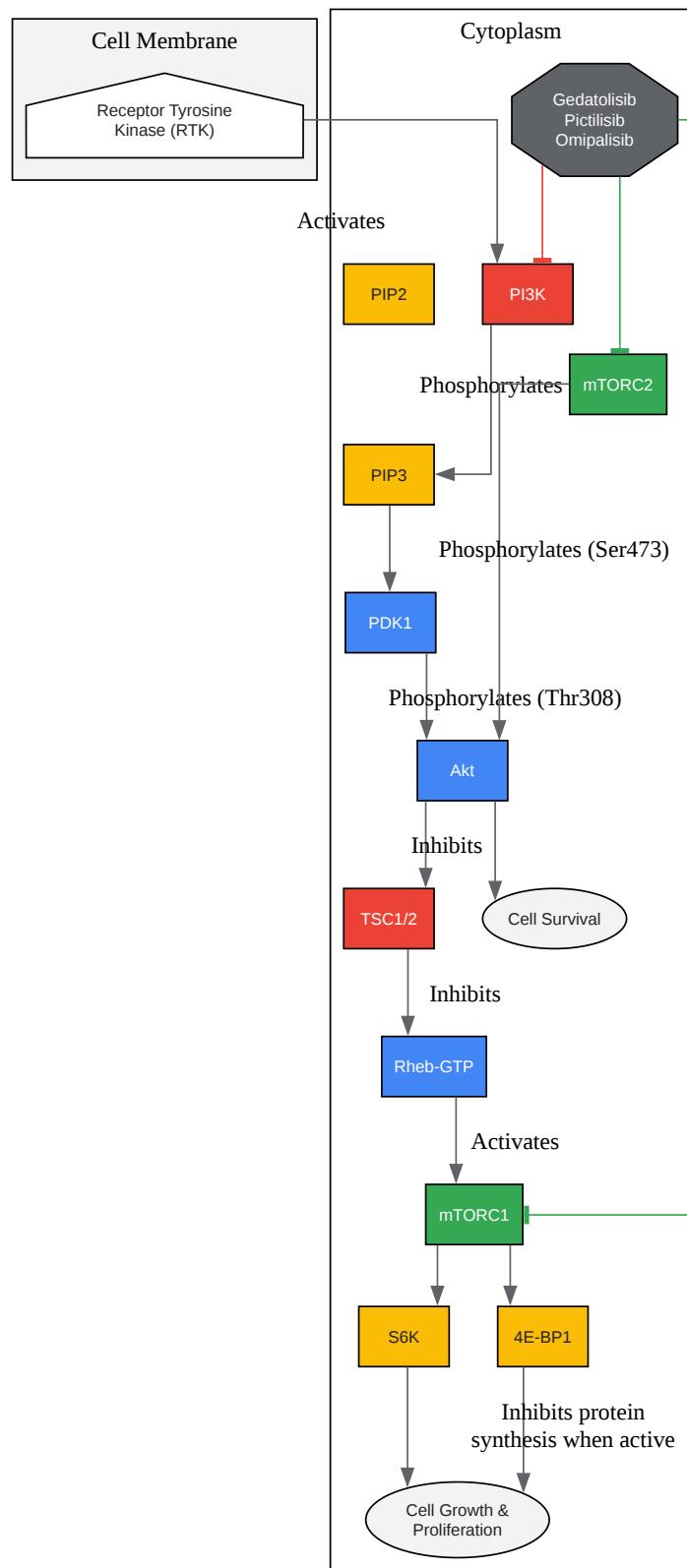
A comprehensive guide for researchers and drug development professionals on the selectivity profiles of prominent morpholine-containing kinase inhibitors targeting the PI3K/Akt/mTOR pathway.

Due to the absence of publicly available selectivity data for **2-Morpholinoisonicotinic acid**, this guide provides a comparative analysis of three well-characterized clinical-stage kinase inhibitors that feature the morpholine scaffold: Gedatolisib (PF-05212384), Pictilisib (GDC-0941), and Ompalisib (GSK2126458). These inhibitors are primarily directed against the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways, which are critical regulators of cell growth, proliferation, and survival, and are frequently dysregulated in cancer.

Introduction to the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that responds to various extracellular signals, such as growth factors and insulin, to regulate fundamental cellular processes.^{[1][2]} Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.^[1] The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties and biological activity. In the context of kinase inhibitors, it can form key interactions within the ATP-binding pocket of the target kinase.

Below is a diagram illustrating the core components of the PI3K/Akt/mTOR signaling pathway and the points of intervention for the inhibitors discussed in this guide.



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Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Comparative Selectivity Profile

The following table summarizes the in vitro potency of Gedatolisib, Pictilisib, and Omipalisib against the Class I PI3K isoforms and mTOR. The data presented are IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are measures of a drug's potency. Lower values indicate higher potency.

Target	Gedatolisib (PF-05212384) IC50 (nM)	Pictilisib (GDC-0941) IC50 (nM)	Omipalisib (GSK2126458) Ki (nM)
PI3K α (p110 α)	0.4	3	0.019
PI3K β (p110 β)	6	33	0.13
PI3K γ (p110 γ)	8	75	0.06
PI3K δ (p110 δ)	6	3	0.024
mTOR	1.6	~580 (193-fold less active than against p110 α)	0.18 (mTORC1), 0.3 (mTORC2)

Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison should be made with caution.

Gedatolisib emerges as a potent dual inhibitor of all Class I PI3K isoforms and mTOR.^[3] Its high potency against both PI3K and mTOR suggests it can comprehensively block the signaling pathway.

Pictilisib is a potent pan-PI3K inhibitor with strong activity against PI3K α and PI3K δ .^{[4][5]} However, it is significantly less potent against mTOR, making it a more PI3K-selective inhibitor compared to Gedatolisib and Omipalisib.^[4]

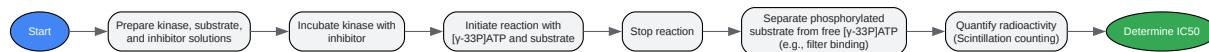
Omipalisib demonstrates exceptional potency against all Class I PI3K isoforms and both mTORC1 and mTORC2 complexes, with K_i values in the picomolar to low nanomolar range.^[6] ^[7] This makes it a highly potent dual PI3K/mTOR inhibitor.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent. Below are generalized protocols for common *in vitro* kinase assays used to generate the data presented above.

In Vitro Kinase Assay (Radiometric Format)

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.



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Caption: Workflow for a radiometric *in vitro* kinase assay.

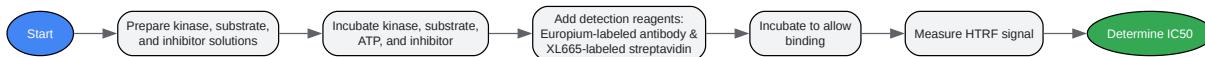
Detailed Steps:

- Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate (peptide or protein), and the test inhibitor at various concentrations.
- Kinase-Inhibitor Pre-incubation: In a microplate, incubate the kinase with the serially diluted inhibitor for a defined period to allow for binding.
- Reaction Initiation: Start the kinase reaction by adding a mixture of $[\gamma-33P]ATP$ and the substrate.
- Incubation: Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 30°C).

- Reaction Termination: Stop the reaction, typically by adding a strong acid or a chelating agent like EDTA.
- Separation: Separate the phosphorylated substrate from the unreacted [γ -³³P]ATP. This is often done by spotting the reaction mixture onto a phosphocellulose filter membrane that binds the phosphorylated substrate, followed by washing to remove the free ATP.
- Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
- Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC₅₀ value.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This is a fluorescence-based assay that does not require a separation step.



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Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

Detailed Steps:

- Reagent Preparation: Prepare solutions of the kinase, a biotinylated substrate, ATP, and the test inhibitor.
- Kinase Reaction: In a microplate, combine the kinase, biotinylated substrate, ATP, and serially diluted inhibitor. Allow the reaction to proceed.
- Detection: Add the detection reagents: a Europium cryptate-labeled antibody that specifically recognizes the phosphorylated substrate and streptavidin conjugated to XL665 (an acceptor fluorophore).

- Incubation: Incubate to allow the antibody to bind to the phosphorylated, biotinylated substrate, and for streptavidin-XL665 to bind to the biotin tag. This brings the Europium donor and the XL665 acceptor into close proximity.
- Signal Measurement: Excite the Europium cryptate and measure the fluorescence emission from both the Europium and the XL665. A high FRET (Förster Resonance Energy Transfer) signal indicates high kinase activity (more phosphorylated substrate), while a low signal indicates inhibition.
- Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals and plot against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

Gedatolisib, Pictilisib, and Omipalisib are all potent inhibitors of the PI3K pathway that incorporate a morpholine scaffold. However, they exhibit distinct selectivity profiles. Gedatolisib and Omipalisib are potent dual inhibitors of both PI3K and mTOR, with Omipalisib showing exceptional potency. Pictilisib, in contrast, is more selective for PI3K over mTOR. The choice of inhibitor for research or therapeutic development will depend on the specific biological question or the desired therapeutic effect, whether it is a broad blockade of the PI3K/Akt/mTOR pathway or a more targeted inhibition of PI3K. The experimental protocols outlined provide a foundation for assessing the selectivity of novel kinase inhibitors.

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